Izonsteride
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Overview
Description
Izonsteride, also known by its developmental code name LY-320,236, is a selective inhibitor of the enzyme 5α-reductase. This enzyme has two isoforms, type I and type II, and this compound exhibits dual inhibitory effects on both . It was initially developed by Eli Lilly and Company and Fujisawa for the treatment of benign prostatic hyperplasia but was never marketed .
Preparation Methods
The synthesis of izonsteride involves several steps, starting with the reaction of bromotetralone with R-α-phenethylamine to form an enamine . This intermediate is then treated with methyl iodide to add a methyl group at the steroid-like AB ring junction . The product is subsequently treated with acryloyl chloride, leading to the formation of a lactam ring through acylation of the nitrogen on the enamine and conjugate addition . The final steps involve reducing the ring unsaturation and cleaving the benzylic nitrogen bond using triethyl silane, followed by displacement of bromine with mercapto benzthiazole to yield this compound as an optically pure trans isomer .
Chemical Reactions Analysis
Izonsteride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: The reduction of ring unsaturation is a key step in its synthesis, achieved using triethyl silane.
Substitution: The displacement of bromine with mercapto benzthiazole is an example of a substitution reaction in its synthesis.
Common reagents used in these reactions include bromotetralone, R-α-phenethylamine, methyl iodide, acryloyl chloride, and triethyl silane . The major products formed from these reactions are intermediates leading to the final compound, this compound .
Scientific Research Applications
Mechanism of Action
Izonsteride exerts its effects by inhibiting the enzyme 5α-reductase, which is responsible for converting testosterone to dihydrotestosterone (DHT) . By inhibiting both type I and type II isoforms of this enzyme, this compound reduces the levels of DHT, which is implicated in conditions like benign prostatic hyperplasia and androgenic alopecia . The molecular targets of this compound are the active sites of the 5α-reductase isoforms, where it binds and inhibits their activity .
Comparison with Similar Compounds
Izonsteride is part of a class of compounds known as 5α-reductase inhibitors. Similar compounds include:
Finasteride: A selective inhibitor of type II 5α-reductase, used to treat benign prostatic hyperplasia and androgenic alopecia.
Dutasteride: Inhibits both type I and type II 5α-reductase, similar to this compound, and is used for similar medical conditions.
Turosteride: Another 5α-reductase inhibitor with applications in treating androgen-dependent disorders.
This compound’s uniqueness lies in its dual inhibitory action on both isoforms of 5α-reductase, whereas some other inhibitors may target only one isoform .
Properties
CAS No. |
176975-26-1 |
---|---|
Molecular Formula |
C24H26N2OS2 |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
(4aR,10bR)-8-[(4-ethyl-1,3-benzothiazol-2-yl)sulfanyl]-4,10b-dimethyl-2,4a,5,6-tetrahydro-1H-benzo[f]quinolin-3-one |
InChI |
InChI=1S/C24H26N2OS2/c1-4-15-6-5-7-19-22(15)25-23(29-19)28-17-9-10-18-16(14-17)8-11-20-24(18,2)13-12-21(27)26(20)3/h5-7,9-10,14,20H,4,8,11-13H2,1-3H3/t20-,24-/m1/s1 |
InChI Key |
VMGWGDPZHXPFTC-HYBUGGRVSA-N |
Isomeric SMILES |
CCC1=C2C(=CC=C1)SC(=N2)SC3=CC4=C(C=C3)[C@]5(CCC(=O)N([C@@H]5CC4)C)C |
SMILES |
CCC1=C2C(=CC=C1)SC(=N2)SC3=CC4=C(C=C3)C5(CCC(=O)N(C5CC4)C)C |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)SC3=CC4=C(C=C3)C5(CCC(=O)N(C5CC4)C)C |
Appearance |
Solid powder |
176975-26-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Izonsteride; LY-320236; LY320236; UNII-A5E8C36F34. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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